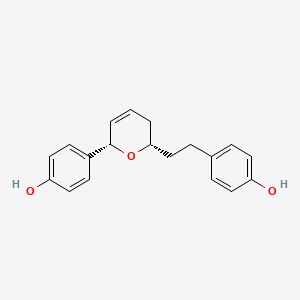
11-羧基十一烷基甲硫基磺酸酯
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
11-Carboxyundecyl Methanethiosulfonate is a sulfur-containing organic compound that has garnered significant attention in scientific research due to its potential therapeutic and industrial applications. This compound is a derivative of methanethiosulfonate, which is known for its utility in organic synthesis .
科学研究应用
11-Carboxyundecyl Methanethiosulfonate has a wide range of applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.
Biology: Employed in the study of protein interactions and as a cross-linking agent in biochemical assays.
Medicine: Investigated for its potential therapeutic properties, including its use in drug delivery systems.
Industry: Utilized in the production of specialty chemicals and materials.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 11-Carboxyundecyl Methanethiosulfonate typically involves the reaction of undecyl bromide with sodium methanethiosulfonate under controlled conditions. The reaction is carried out in an organic solvent such as ethyl acetate, and the mixture is heated to reflux . The reaction is highly exothermic, and care must be taken to maintain vigorous stirring and controlled addition rates to avoid uncontrolled events .
Industrial Production Methods
Industrial production of 11-Carboxyundecyl Methanethiosulfonate follows similar synthetic routes but on a larger scale. The use of high-purity reagents and optimized reaction conditions ensures high yield and purity of the final product. The reaction mixture is typically purified using techniques such as distillation under reduced pressure to obtain the desired compound .
化学反应分析
Types of Reactions
11-Carboxyundecyl Methanethiosulfonate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfonic acids.
Reduction: Reduction reactions can convert the sulfonate group to a thiol group.
Substitution: The methanethiosulfonate group can be substituted with other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Zinc powder and hydrochloric acid are often used for reduction reactions.
Substitution: Nucleophiles such as amines and thiols are used in substitution reactions.
Major Products Formed
Oxidation: Sulfonic acids.
Reduction: Thiols.
Substitution: Various substituted derivatives depending on the nucleophile used.
作用机制
The mechanism of action of 11-Carboxyundecyl Methanethiosulfonate involves its ability to form covalent bonds with target molecules. The methanethiosulfonate group can react with nucleophilic sites on proteins and other biomolecules, leading to the formation of stable adducts . This reactivity is exploited in various applications, including the modification of proteins and the study of molecular interactions .
相似化合物的比较
Similar Compounds
Methanethiosulfonate: A simpler analog with similar reactivity but lacking the carboxyundecyl group.
11-Bromoundecyl Methanethiosulfonate: Similar structure but with a bromine atom instead of a carboxyl group.
11-Carboxyundecyl Sulfonate: Lacks the methanethiosulfonate group but retains the carboxyundecyl moiety.
Uniqueness
11-Carboxyundecyl Methanethiosulfonate is unique due to the presence of both the carboxyundecyl and methanethiosulfonate groups, which confer distinct reactivity and functionality. This dual functionality makes it a versatile compound for various applications in chemistry, biology, and industry .
属性
IUPAC Name |
12-methylsulfonylsulfanyldodecanoic acid |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H26O4S2/c1-19(16,17)18-12-10-8-6-4-2-3-5-7-9-11-13(14)15/h2-12H2,1H3,(H,14,15) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OOZVWMXYWBVLOI-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CS(=O)(=O)SCCCCCCCCCCCC(=O)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H26O4S2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
310.5 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![(1S,4S,13S,16S,19S,22S,25S,28R,31S,37S,40S,41S,44R,47S,50S,53S,56R,65S,70S)-44-amino-4,22-dibenzyl-47-(3-carbamimidamidopropyl)-31-[(R)-carboxy(hydroxy)methyl]-2,5,14,17,20,23,26,29,32,35,38,45,48,51,54,57,67-heptadecahydroxy-37-(2-hydroxy-2-iminoethyl)-50-(3-hydroxy-3-iminopropyl)-41,70-dimethyl-16-(2-methylpropyl)-8-oxo-25-propan-2-yl-42,69,72-trithia-3,6,9,15,18,21,24,27,30,33,36,39,46,49,52,55,58,60,66-nonadecazapentacyclo[38.18.9.319,56.328,53.09,13]triheptaconta-2,5,14,17,20,23,26,29,32,35,38,45,48,51,54,57,66-heptadecaene-65-carboxylic acid](/img/structure/B588316.png)



![2,7-Dimethylbenz[a]anthracene](/img/structure/B588324.png)



![Mono[2-(perfluorooctyl)ethyl] Glucuronide](/img/structure/B588334.png)
